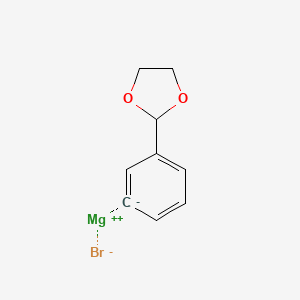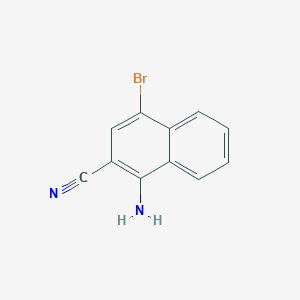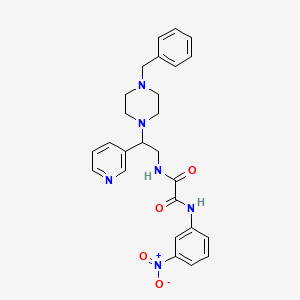
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly notable for its utility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound is typically synthesized through the reaction of 3-(1,3-dioxolan-2-yl)benzene with magnesium turnings in anhydrous ether, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale Grignard reactions with rigorous control of reaction conditions, including temperature, solvent choice, and the use of high-purity reagents to ensure consistency and yield.
Types of Reactions:
Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The Grignard reagent is highly reactive towards electrophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, air, and various metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as aldehydes, ketones, and esters are typically used.
Major Products Formed:
Alcohols: From the oxidation of the Grignard reagent.
Alkylated Compounds: From substitution reactions with various electrophiles.
科学的研究の応用
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is extensively used in organic synthesis for the construction of complex molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Study of biological processes through the synthesis of bioactive compounds.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of fine chemicals and intermediates for various industrial applications.
作用機序
The compound exerts its effects primarily through the formation of carbon-carbon bonds. The Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms to form new bonds. The molecular targets and pathways involved depend on the specific electrophile used in the reaction.
類似化合物との比較
Phenylmagnesium bromide: A simpler Grignard reagent without the dioxolane ring.
3-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar reactivity but different metal center.
Uniqueness: 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and stability compared to simpler Grignard reagents.
This comprehensive overview highlights the significance of this compound in organic synthesis and its wide-ranging applications in scientific research and industry
特性
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKNXUZKITQST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
![2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2887521.png)


![1-(5-Bromofuran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2887526.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)
![rac-tert-butylN-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate](/img/structure/B2887532.png)



![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)


